![molecular formula C9H6F2N2O2 B12874341 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide is a heterocyclic compound that features a benzo[d]oxazole core with a difluoromethyl group at the 2-position and a carboxamide group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide typically involves the formation of the benzo[d]oxazole core followed by the introduction of the difluoromethyl and carboxamide groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzo[d]oxazole core. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The carboxamide group is then introduced through amidation reactions using appropriate amine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present in the molecule.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoromethyl group can enhance the compound’s binding affinity to its targets, while the carboxamide group can influence its solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide
- 2-(Difluoromethyl)benzo[d]oxazole-5-carboxamide
- 2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide is unique due to the specific positioning of the difluoromethyl and carboxamide groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Eigenschaften
Molekularformel |
C9H6F2N2O2 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)9-13-5-3-1-2-4(8(12)14)6(5)15-9/h1-3,7H,(H2,12,14) |
InChI-Schlüssel |
RJUHGWVWCYAKRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
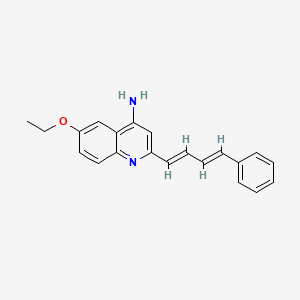


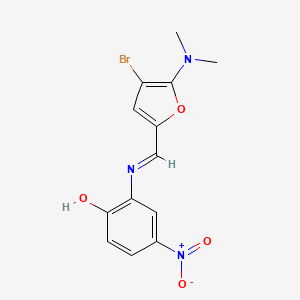
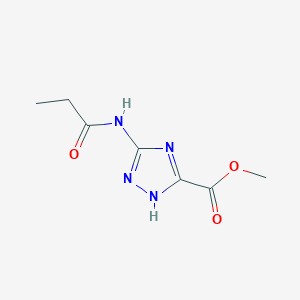
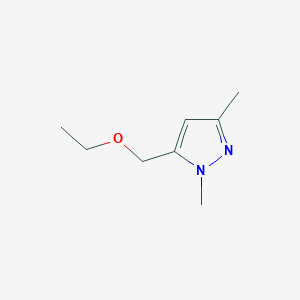



![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
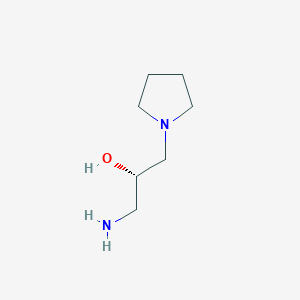
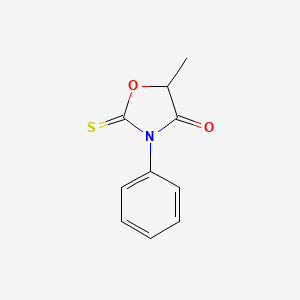
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
